2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 283.32 g/mol
This compound combines an isoindoline core with an indole moiety, making it intriguing for various scientific applications.
Preparation Methods
Synthetic Routes::
Ethyl Ester Formation:
- While not widely produced industrially, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl groups in the isoindoline ring can undergo oxidation reactions.
Substitution: The indole moiety is susceptible to nucleophilic substitution reactions.
Base-Catalyzed Esterification: Used for ethyl ester formation.
Oxidizing Agents: Employed for oxidation reactions.
- The primary product is the target compound itself.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemical Biology: Used as a probe in studies related to cellular processes.
Organic Synthesis: Serves as a building block for more complex molecules.
Mechanism of Action
- The compound’s precise mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of isoindoline and indole moieties sets it apart.
Similar Compounds: While not identical, related compounds include ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl-1,3-dioxolan-2-ylacetate and 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoyl chloride .
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H19N3O3/c1-13-6-7-18-17(10-13)14(11-23-18)8-9-22-19(25)12-24-20(26)15-4-2-3-5-16(15)21(24)27/h2-7,10-11,23H,8-9,12H2,1H3,(H,22,25) |
InChI Key |
KDIHRYDOYBDETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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